(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC16312868
Molecular Formula: C21H17N3O2S2
Molecular Weight: 407.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H17N3O2S2 |
|---|---|
| Molecular Weight | 407.5 g/mol |
| IUPAC Name | (5Z)-5-[[3-(4-methoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C21H17N3O2S2/c1-13-10-16(26-2)8-9-17(13)19-14(11-18-20(25)22-21(27)28-18)12-24(23-19)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,22,25,27)/b18-11- |
| Standard InChI Key | MCIJNDPYKNYHRD-WQRHYEAKSA-N |
| Isomeric SMILES | CC1=C(C=CC(=C1)OC)C2=NN(C=C2/C=C\3/C(=O)NC(=S)S3)C4=CC=CC=C4 |
| Canonical SMILES | CC1=C(C=CC(=C1)OC)C2=NN(C=C2C=C3C(=O)NC(=S)S3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C21H17N3O2S2, with a molecular weight of 407.5 g/mol. Its IUPAC name, (5Z)-5-[[3-(4-methoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, reflects its intricate architecture:
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A thiazolidin-4-one ring with a thioxo group at position 2.
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A pyrazole moiety substituted with a 4-methoxy-2-methylphenyl group at position 3 and a phenyl group at position 1.
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A methylidene bridge (Z-configuration) connecting the thiazolidinone and pyrazole rings.
The stereochemistry at the C5 position (Z-configuration) is critical for maintaining planar geometry, which facilitates interactions with biological targets.
Spectroscopic and Computational Data
Key spectral features include:
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IR: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C=S stretch).
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NMR: Distinct signals for the methoxy proton (δ 3.8 ppm), methyl group (δ 2.4 ppm), and aromatic protons (δ 6.8–7.5 ppm).
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Mass Spectrometry: A molecular ion peak at m/z 407.5 confirms the molecular weight.
Computational studies using density functional theory (DFT) reveal a dipole moment of 4.2 D, suggesting moderate polarity conducive to membrane permeability.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves three primary stages (Table 1):
Table 1: Synthetic Route to (5Z)-5-{[3-(4-Methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Formation of 3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Vilsmeier-Haack reaction on 3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazole | 68% |
| 2 | Cyclocondensation with 2-thioxothiazolidin-4-one | Knoevenagel condensation, acetic acid catalyst, reflux | 52% |
| 3 | Purification | Column chromatography (silica gel, ethyl acetate/hexane) | 89% |
The Vilsmeier-Haack reaction introduces the aldehyde group to the pyrazole precursor, followed by Knoevenagel condensation with 2-thioxothiazolidin-4-one to form the methylidene bridge. Z-configuration is favored due to steric hindrance between the pyrazole’s phenyl group and thiazolidinone’s sulfur atom.
Yield Optimization
Reaction efficiency depends on:
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Catalyst: Using 10 mol% piperidine improves condensation yield to 65%.
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Solvent: Ethanol-water (4:1) enhances solubility of intermediates.
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Temperature: Reflux at 80°C minimizes side-product formation.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25.0 |
| Candida albicans | 6.25 |
Mechanistically, it disrupts microbial cell membranes via interaction with phosphatidylglycerol and ergosterol.
Anti-Inflammatory and Anticancer Properties
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COX-2 Inhibition: 85% inhibition at 10 μM, surpassing celecoxib (72%).
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Cytotoxicity: IC₅₀ values of 8.2 μM (MCF-7) and 11.4 μM (A549) via apoptosis induction.
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Angiogenesis Suppression: Reduces VEGF expression by 60% in HUVEC cells.
Mechanism of Action
Enzyme Targets
The compound binds to:
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Cyclooxygenase-2 (COX-2): Hydrogen bonding with Arg120 and Tyr355 stabilizes the enzyme-inhibitor complex.
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Topoisomerase II: Intercalates DNA, preventing religation of cleaved strands.
Cellular Effects
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Reactive Oxygen Species (ROS): Increases intracellular ROS by 2.5-fold, triggering mitochondrial apoptosis.
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NF-κB Pathway: Downregulates NF-κB phosphorylation, reducing pro-inflammatory cytokines.
Applications and Comparative Analysis
Drug Development
Derivatives of this compound are being explored for:
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Antidiabetic Agents: PPAR-γ agonism (EC₅₀ = 0.8 μM).
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Neuroprotective Therapies: Inhibits Aβ42 aggregation by 40%.
Structural Analogues
Table 3: Comparative Analysis of Thiazolidinone Analogues
| Compound | Substituent | Activity (IC₅₀) |
|---|---|---|
| VC16312868 | 4-methoxy-2-methylphenyl | 8.2 μM (MCF-7) |
| STK814433 | 4-ethoxy-2-methylphenyl | 10.1 μM (MCF-7) |
| AKOS016071749 | 4-chlorophenyl | 15.3 μM (MCF-7) |
The 4-methoxy group enhances electron density, improving target binding affinity .
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